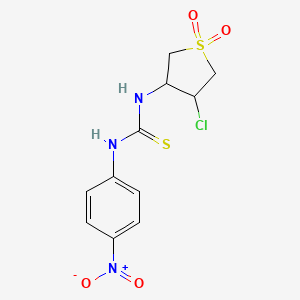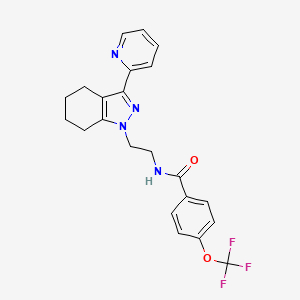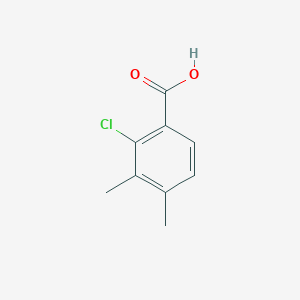![molecular formula C11H14FN3O B2418031 3-[(5-Fluorpyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octan CAS No. 2200610-68-8](/img/structure/B2418031.png)
3-[(5-Fluorpyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[222]octane is a bicyclic compound that features a fluoropyrimidine moiety attached to an azabicyclo[222]octane structure
Wissenschaftliche Forschungsanwendungen
3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Zukünftige Richtungen
The future directions for research on “3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane” could include further exploration of its synthesis, structural analysis, reactivity, and potential biological activity. Given its structural similarity to tropane alkaloids, it might be of interest in the development of new pharmaceuticals or biological probes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane typically involves the following steps:
Formation of the Fluoropyrimidine Moiety: The fluoropyrimidine component can be synthesized through various methods, including the fluorination of pyrimidine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Coupling Reaction: The fluoropyrimidine is then coupled with an azabicyclo[2.2.2]octane precursor. This step often involves the use of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide, to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azabicyclo[2.2.2]octane moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the fluoropyrimidine moiety using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Oxidized derivatives of the azabicyclo[2.2.2]octane moiety.
Reduction: Reduced derivatives of the fluoropyrimidine moiety.
Substitution: Substituted pyrimidine derivatives.
Wirkmechanismus
The mechanism of action of 3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The azabicyclo[2.2.2]octane structure may enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
3-[(5-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-[(5-Chloropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness: 3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane is unique due to the presence of the fluoropyrimidine moiety, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity.
Eigenschaften
IUPAC Name |
3-(5-fluoropyrimidin-2-yl)oxy-1-azabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O/c12-9-5-13-11(14-6-9)16-10-7-15-3-1-8(10)2-4-15/h5-6,8,10H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWRMSJHOAGMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
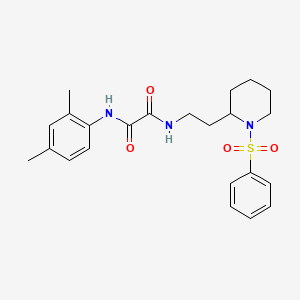

![(E)-2-((2-hydroxyethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2417951.png)
![12,16-Dioxatetracyclo[11.2.1.0^{2,11}.0^{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene](/img/structure/B2417952.png)
![3-(2-{3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2417957.png)
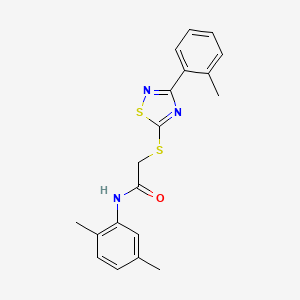
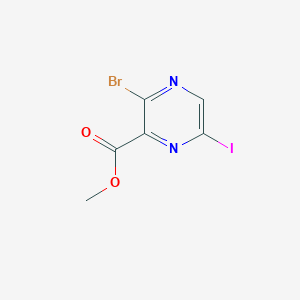

![4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide](/img/structure/B2417964.png)
![5-Fluoro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2417965.png)
